(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is an organic compound with the molecular formula CHNO and a molecular weight of approximately 205.26 g/mol. This compound is characterized by the presence of a dimethylamino group, a m-tolyloxy group, and an acrylaldehyde moiety. Its structure allows for various chemical interactions, making it a subject of interest in both organic chemistry and medicinal research .
Due to the lack of research, the mechanism of action of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is unknown. It's unclear if it has any specific biological activity.
No information is available regarding the safety hazards associated with (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde. However, due to the presence of the acrolein moiety, it is advisable to handle the compound with caution as acrolein is a known irritant and can be harmful if inhaled or absorbed through the skin [].
The specific products formed from these reactions depend on the reagents and conditions used.
The synthesis of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde typically involves the reaction of m-tolyloxyacetaldehyde with dimethylamine under basic conditions, often using sodium hydroxide to promote the formation of the acrylaldehyde structure. Key parameters such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity .
In industrial settings, production methods may include large-scale batch processes or continuous flow systems that ensure efficiency and consistency in quality. Advanced catalytic systems may also be employed to improve reaction outcomes while minimizing environmental impact.
This compound has diverse applications across various fields:
Several compounds share structural similarities with (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde:
The uniqueness of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde lies in its specific m-tolyloxy substitution, which differentiates it from its ortho- and para- isomers. This substitution can significantly influence its chemical reactivity and biological activity, making it a distinct entity within this class of compounds.